molecular formula C21H26O7 B2393743 (2E,4E)-6-[[(5R,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl]oxy]-6-oxohexa-2,4-dienoic acid CAS No. 1175543-05-1

(2E,4E)-6-[[(5R,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl]oxy]-6-oxohexa-2,4-dienoic acid

Cat. No.: B2393743
CAS No.: 1175543-05-1
M. Wt: 390.432
InChI Key: WWELYLJKFRXUQW-IEQWFMFHSA-N
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Description

The compound “(2E,4E)-6-[[(5R,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl]oxy]-6-oxohexa-2,4-dienoic acid” is a complex organic molecule with potential applications in various scientific fields. Its unique structure, which includes multiple functional groups and stereocenters, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the decahydronaphtho[1,2-c]furan core, the introduction of the hydroxy and oxo groups, and the formation of the hexadienoic acid moiety. Each step would require specific reagents and conditions, such as:

    Formation of the Decahydronaphtho[1,2-c]furan Core: This could involve a Diels-Alder reaction followed by hydrogenation.

    Introduction of Hydroxy and Oxo Groups: These functional groups could be introduced through selective oxidation and reduction reactions.

    Formation of the Hexadienoic Acid Moiety: This could involve a Wittig reaction followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, high-pressure reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The oxo groups can be reduced to alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the oxo groups could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activity. Its multiple functional groups and stereocenters suggest it may interact with biological targets in interesting ways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, and other proteins. The pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other molecules with a decahydronaphtho[1,2-c]furan core or those with similar functional groups. Examples could include:

    Decahydronaphthalene Derivatives: Compounds with similar core structures.

    Hydroxy and Oxo Group-Containing Compounds: Molecules with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereocenters. This combination gives it unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

(2E,4E)-6-[[(5R,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl]oxy]-6-oxohexa-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-19(2)9-6-10-20(3)17(19)14(11-13-12-27-18(25)21(13,20)26)28-16(24)8-5-4-7-15(22)23/h4-5,7-8,11,14,17,26H,6,9-10,12H2,1-3H3,(H,22,23)/b7-4+,8-5+/t14-,17?,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWELYLJKFRXUQW-IEQWFMFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(C=C3C2(C(=O)OC3)O)OC(=O)C=CC=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(C1[C@@H](C=C3[C@@]2(C(=O)OC3)O)OC(=O)/C=C/C=C/C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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